3-Chloro-6-hydrazinyl-4-methylpyridazine
Description
Structure
3D Structure
Properties
IUPAC Name |
(6-chloro-5-methylpyridazin-3-yl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN4/c1-3-2-4(8-7)9-10-5(3)6/h2H,7H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRCRDSKRAPAOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1Cl)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80495152 | |
| Record name | 3-Chloro-6-hydrazinyl-4-methylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80495152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66530-56-1 | |
| Record name | 3-Chloro-6-hydrazinyl-4-methylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80495152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Chloro 6 Hydrazinyl 4 Methylpyridazine and Analogous Pyridazine Derivatives
Strategies for Pyridazine (B1198779) Core Construction
The formation of the central pyridazine heterocycle is the initial and critical phase in the synthesis of the target compound and its analogs. This is typically achieved through condensation and ring-closure reactions that bring together the necessary carbon and nitrogen framework.
Cyclization Reactions utilizing Hydrazine (B178648) or Hydrazine Hydrate (B1144303) and Dicarbonyl Precursors
A cornerstone in the synthesis of pyridazine and related N-heterocycles is the condensation reaction between a hydrazine species and a 1,4-dicarbonyl compound. chemtube3d.com This method is a direct and efficient way to construct the six-membered diazine ring. The general mechanism involves the nucleophilic attack of the two nitrogen atoms of hydrazine on the two carbonyl carbons of the dicarbonyl compound, followed by a cyclization and dehydration sequence to yield the dihydropyridazine, which can then be oxidized to the aromatic pyridazine ring. chemtube3d.com
The versatility of this approach is demonstrated by the wide array of dicarbonyl compounds or their synthetic equivalents that can be employed. While simple 1,4-diketones are direct precursors, other compounds like γ-keto acids or γ-keto esters can also be used, leading to the formation of pyridazinone derivatives. The reaction of 1,3-dicarbonyl compounds with hydrazines is also a classic method for forming related heterocycles like pyrazoles, known as the Knorr synthesis, highlighting the broader utility of this condensation strategy in heterocyclic chemistry. nih.govcdnsciencepub.com The reaction's success often depends on the specific substrates and reaction conditions, which are optimized to favor cyclization.
Synthesis through Ring-Closure Techniques
Beyond the direct condensation of dicarbonyls, a variety of other ring-closure techniques are employed to construct the pyridazine core, often providing access to more complex or substituted derivatives. These methods can involve intramolecular cyclizations of appropriately functionalized acyclic precursors or cycloaddition reactions.
One such strategy involves the reaction of 1,2-diacylcyclopentadienes (fulvenes) with hydrazine hydrate, which undergoes a transformation to yield 5,6-fused ring pyridazines. liberty.edu This method demonstrates how specialized precursors can be used to build complex, annulated pyridazine systems. Research into these reactions has provided data on the yields and properties of the resulting products. liberty.edu
| Precursor | Product | Yield (%) | Melting Point (°C) |
| Phenyl-substituted fulvene (B1219640) | Phenyl-pyridazine | 71.2 | 202-204.9 |
| Thienyl-substituted fulvene | Thienyl-pyridazine | 43 | 164.5-165.9 |
| Tolyl-substituted fulvene | Tolyl-pyridazine | 51 | 158.5-161.2 |
This table presents data on the synthesis of fused-ring pyridazines from fulvene precursors, adapted from studies on novel pyridazine synthesis. liberty.edu
Other advanced techniques include inverse electron demand Diels-Alder reactions, which can form pyridazines from precursors like s-tetrazines and silyl (B83357) enol ethers. organic-chemistry.org Ring-closing metathesis (RCM) has also been successfully applied to create the pyridazine aromatic system, typically involving an elimination step after the RCM reaction. bris.ac.uk These diverse ring-closure strategies provide synthetic chemists with a broad toolkit for accessing a wide range of pyridazine derivatives. combichemistry.commdpi.com
Introduction and Manipulation of Halogen Substituents
Once the pyridazine core is established, the next critical step is the introduction of halogen atoms, which serve as versatile handles for further functionalization. The conversion of pyridazinone or hydroxypyridazine tautomers to chloropyridazines is a key transformation.
Chlorination Techniques of Pyridazinones
The most common method for converting a pyridazinone (or its hydroxy tautomer) to a chloropyridazine is through treatment with a chlorinating agent, most notably phosphorus oxychloride (POCl₃). nih.gov This reaction is a standard procedure for preparing chlorinated aza-heterocycles. researchgate.netresearchgate.net The process generally involves heating the pyridazinone substrate in POCl₃, often in the presence of a base like pyridine (B92270) or an amine catalyst. nih.gov
Modern protocols have been developed to improve the efficiency and environmental footprint of this reaction. Solvent-free methods using equimolar amounts of POCl₃ in a sealed reactor at high temperatures (140–160 °C) have proven effective for a variety of substrates on a large scale. nih.gov For substrates that are less reactive, a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) can be used as a more potent chlorinating system. indianchemicalsociety.com For example, 3,6-dihydroxypyridazine can be efficiently converted to 3,6-dichloropyridazine (B152260) using POCl₃, a crucial intermediate for many pyridazine derivatives. google.com
| Substrate | Chlorinating Agent | Conditions | Yield |
| 3,6-dihydroxypyridazine | POCl₃ (3 eq) | Chloroform, 65°C, 3.5h | 86% |
| 3,6-dihydroxypyridazine | POCl₃ (3 eq) | Chloroform, 50°C, 4h | 87.1% |
This table summarizes reaction conditions for the chlorination of 3,6-dihydroxypyridazine. google.com
Nucleophilic Substitution of Halogen Atoms in Pyridazine Rings
Halogen atoms on the pyridazine ring, particularly chlorine, are excellent leaving groups for nucleophilic aromatic substitution (SₙAr) reactions. The electron-deficient nature of the pyridazine ring, caused by the two electronegative nitrogen atoms, facilitates attack by nucleophiles. researchgate.netresearchgate.net This reactivity is fundamental to introducing a wide range of functional groups onto the pyridazine core.
The mechanism typically proceeds via an addition-elimination pathway, where the nucleophile adds to the carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex). Subsequent elimination of the halide ion restores the aromaticity of the ring. wur.nl This reaction is widely used to introduce amines, alkoxides, and other nucleophiles. For instance, 3,6-dichloropyridazine can react with ammonia (B1221849) to yield 3-amino-6-chloropyridazine (B20888), demonstrating a selective substitution. google.com The position of substitution and the reaction rate are influenced by the electronic effects of other substituents on the ring. researchgate.net
Synthesis and Incorporation of the Hydrazinyl Moiety
The final key step in the synthesis of 3-chloro-6-hydrazinyl-4-methylpyridazine is the introduction of the hydrazinyl (-NHNH₂) group. This is accomplished via a nucleophilic aromatic substitution reaction where a chloro-substituted pyridazine is treated with hydrazine or hydrazine hydrate. researchgate.net
In this reaction, hydrazine acts as a potent nitrogen nucleophile, attacking the electron-deficient carbon atom attached to the chlorine atom on the pyridazine ring. The chlorine atom is displaced, resulting in the formation of the corresponding hydrazinylpyridazine. nih.gov This transformation is a common and effective method for installing the hydrazinyl functional group onto chlorinated aza-heterocycles.
Detailed procedures for analogous reactions, such as the synthesis of (3-chloro-2-pyridyl)hydrazine from 2,3-dichloropyridine (B146566), provide insight into typical reaction conditions. These syntheses are often carried out by heating the chlorinated precursor with hydrazine hydrate, sometimes in a solvent like ethanol (B145695) or N,N-dimethylformamide (DMF), at reflux temperatures for several hours. google.comjustia.comgoogle.com The reaction of 3,6-dichloropyridazine with hydrazine hydrate would similarly yield 3-chloro-6-hydrazinylpyridazine. nih.gov The subsequent introduction of the methyl group at the 4-position would require starting with a 4-methyl substituted pyridazine precursor earlier in the synthetic sequence.
| Precursor | Reagent | Conditions | Product | Yield |
| 2,3-Dichloropyridine | 80% Hydrazine Hydrate | N,N-dimethylformamide, 130°C, 10h | 3-Chloro-2-hydrazinopyridine (B1363166) | >90% |
| 2,3-Dichloropyridine | Hydrazine Hydrate | Reflux, 5h | (3-chloro-2-pyridyl)hydrazine | 98.5% (LC Area) |
This table shows examples of hydrazinyl moiety incorporation on chloro-substituted heterocycles, providing a model for the synthesis of the title compound. justia.comgoogle.com
Reactions with Hydrazine Hydrate for Hydrazinyl Group Introduction
The most direct and widely employed method for introducing a hydrazinyl group onto a pyridazine ring is through the nucleophilic aromatic substitution (SNAr) of a halo-substituted precursor with hydrazine hydrate (N₂H₄·H₂O). Pyridazine rings are inherently electron-deficient, which facilitates the attack of nucleophiles, particularly at positions activated by the ring nitrogen atoms and electron-withdrawing groups. Halogens, such as chlorine, at the C3 and C6 positions of the pyridazine ring are excellent leaving groups for this transformation.
The general reaction involves heating the chloro-substituted pyridazine derivative with an excess of hydrazine hydrate, often in a suitable solvent like ethanol, dioxane, or N,N-dimethylformamide (DMF). ontosight.airsc.org The reaction of a 3,6-dichloropyridazine derivative, such as 3,6-dichloro-4-methylpyridazine, serves as the primary route to forming the target compound. In this reaction, one of the chlorine atoms is displaced by the hydrazine nucleophile.
For instance, the synthesis of analogous hydrazinylpyridazines has been demonstrated by refluxing a corresponding 3-chloropyridazine (B74176) derivative with hydrazine hydrate in a solvent such as dioxane for several hours. ontosight.ai Similarly, the reaction of 2,3-dichloropyridine with hydrazine hydrate in refluxing ethanol yields the corresponding hydrazinylpyridine, demonstrating the efficacy of this method in related heterocyclic systems. ontosight.aigeorganics.sk The reaction conditions can be tailored by adjusting the solvent, temperature, and reaction time to optimize the yield and selectivity of the monosubstituted product.
Table 1: Examples of Hydrazinyl Group Introduction using Hydrazine Hydrate This table is interactive. Users can sort columns by clicking on the headers.
| Starting Material | Product | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 4-(2-(4-chlorophenyl)hydrazinyl)-3-chloro-6-phenylpyridazine | 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine | Dioxane | Reflux, 6h | 55% | ontosight.ai |
| 2,3-dichloropyridine | 1-(3-Chloropyridin-2-yl)hydrazine | Ethanol | Reflux, 2h | 65% | ontosight.ai |
Regioselective Hydrazinolysis Strategies
When a pyridazine ring contains multiple halogen substituents, the regioselectivity of the hydrazinolysis reaction becomes a critical consideration. In the case of the precursor 3,6-dichloro-4-methylpyridazine, the reaction with one equivalent of hydrazine hydrate must selectively replace one of the two chlorine atoms to yield this compound.
The outcome of this substitution is governed by a combination of steric and electronic factors.
Electronic Effects: The two nitrogen atoms in the pyridazine ring are electron-withdrawing, which activates the adjacent C3 and C6 positions towards nucleophilic attack. This makes both chlorine atoms labile.
Steric Effects: The methyl group at the C4 position introduces significant steric hindrance around the neighboring C3 position. This bulkiness impedes the approach of the hydrazine nucleophile to the C3 carbon.
Consequently, the hydrazine nucleophile will preferentially attack the less sterically hindered C6 position. This regioselective preference leads to the desired product, this compound, over the 3-hydrazinyl-6-chloro-4-methylpyridazine isomer. This principle is a common strategy in the synthesis of substituted pyridazines, where blocking groups are used to direct incoming nucleophiles to a specific site. For example, in the reaction of 3,6-dichloropyridazine with ammonia, the formation of 3-amino-6-chloropyridazine is observed, indicating the inherent reactivity of these positions. The introduction of a substituent at C4 or C5 is a key strategy to differentiate the reactivity between the C3 and C6 positions.
Reduction of Diazonium Salts to Hydrazinyl Derivatives
An alternative, albeit less common, pathway for the synthesis of hydrazinylpyridazines involves the reduction of a corresponding pyridazine diazonium salt. This multi-step method begins with a pyridazine derivative bearing a primary amino group.
The synthetic sequence would be as follows:
Diazotization: The starting material, an aminopyridazine such as 3-amino-6-chloro-4-methylpyridazine, is treated with nitrous acid (HNO₂). The nitrous acid is typically generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). This reaction converts the primary amino group into a diazonium salt group (-N₂⁺Cl⁻).
Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazinyl group (-NHNH₂). Common reducing agents for this transformation include stannous chloride (SnCl₂) in concentrated hydrochloric acid or sodium sulfite (B76179) (Na₂SO₃).
While this method is well-established for many aromatic systems, its application specifically to pyridazine heterocycles is not extensively documented in the literature. However, analogous transformations have been successfully performed on other nitrogen-containing heterocycles. For example, a one-pot synthesis of N-(1,2,5-oxadiazolyl)hydrazones has been achieved through a diazotization/reduction cascade of amino-1,2,5-oxadiazoles, which proceeds via an in situ generated hydrazinyl intermediate. ontosight.ai This demonstrates the chemical feasibility of generating a hydrazinyl group from a diazonium salt on an electron-deficient heterocyclic ring, suggesting this route is a viable, if indirect, strategy for the synthesis of this compound.
Directed Methylation and Substituent Placement Strategies at the Pyridazine Ring
The synthesis of this compound requires the strategic placement of the methyl group at the C4 position of the pyridazine ring. Direct methylation of a pre-formed pyridazine ring can be challenging and often results in a mixture of products. Therefore, a more effective strategy is to construct the pyridazine ring from a precursor that already contains the methyl group in the desired position.
A highly efficient and common approach begins with the cyclocondensation of a substituted 4-carbon precursor with hydrazine.
Cyclocondensation: The synthesis typically starts with citraconic anhydride (B1165640) (also known as methylmaleic anhydride). This commercially available starting material contains the required carbon skeleton with a methyl group correctly positioned. Reacting citraconic anhydride with hydrazine hydrate leads to a ring-closing condensation reaction, forming 4-Methylpyridazine-3,6-diol. This compound exists in tautomeric equilibrium with its dione (B5365651) form, 4-methyl-1,2-dihydropyridazine-3,6-dione.
Chlorination: The resulting 4-Methylpyridazine-3,6-diol is then converted into the key intermediate, 3,6-dichloro-4-methylpyridazine. This is achieved through treatment with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with heating. This reaction replaces both hydroxyl groups with chlorine atoms.
This two-step sequence provides a reliable and high-yielding route to 3,6-dichloro-4-methylpyridazine, the direct precursor needed for the hydrazinolysis reaction described in section 2.3.1. This "ring synthesis" approach is a superior strategy for achieving specific substitution patterns on the pyridazine core that are difficult to obtain through direct functionalization.
Table 2: List of Chemical Compounds Mentioned
| Compound Name | IUPAC Name | Molecular Formula |
|---|---|---|
| This compound | This compound | C₅H₇ClN₄ |
| Hydrazine hydrate | Hydrazine hydrate | H₆N₂O |
| 3,6-dichloro-4-methylpyridazine | 3,6-dichloro-4-methylpyridazine | C₅H₄Cl₂N₂ |
| 4-(2-(4-chlorophenyl)hydrazinyl)-3-chloro-6-phenylpyridazine | 4-(2-(4-chlorophenyl)hydrazinyl)-3-chloro-6-phenylpyridazine | C₁₆H₁₂Cl₂N₄ |
| 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine | 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine | C₁₆H₁₅ClN₆ |
| 2,3-dichloropyridine | 2,3-dichloropyridine | C₅H₃Cl₂N |
| 1-(3-Chloropyridin-2-yl)hydrazine | (3-chloropyridin-2-yl)hydrazine | C₅H₆ClN₃ |
| 3-chloro-2-hydrazinopyridine | 3-chloro-2-hydrazinopyridine | C₅H₆ClN₃ |
| 3,6-dichloropyridazine | 3,6-dichloropyridazine | C₄H₂Cl₂N₂ |
| 3-amino-6-chloropyridazine | 6-chloropyridazin-3-amine | C₄H₄ClN₃ |
| 3-amino-6-chloro-4-methylpyridazine | 6-chloro-4-methylpyridazin-3-amine | C₅H₆ClN₃ |
| Sodium nitrite | Sodium nitrite | NaNO₂ |
| Stannous chloride | Tin(II) chloride | SnCl₂ |
| Sodium sulfite | Sodium sulfite | Na₂SO₃ |
| amino-1,2,5-oxadiazoles | 1,2,5-oxadiazol-3-amine | C₂H₃N₃O |
| N-(1,2,5-oxadiazolyl)hydrazones | (E)-N'-(1,2,5-oxadiazol-3-yl)hydrazones | Varies |
| Citraconic anhydride | 3-methylfuran-2,5-dione | C₅H₄O₃ |
| 4-Methylpyridazine-3,6-diol | 4-methyl-1,2-dihydropyridazine-3,6-dione | C₅H₆N₂O₂ |
Reactivity and Advanced Organic Transformations of the Chemical Compound
Reactivity of the Chloro-Group
The chlorine atom attached to the 4-methylpyridazine (B73047) core is the primary site for a range of chemical modifications. Its reactivity is significantly influenced by the electronic properties of the heterocyclic ring, making it a versatile handle for the synthesis of more complex molecules.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for functionalizing electron-poor aromatic and heteroaromatic systems. d-nb.infomdpi.com In compounds like 3-Chloro-6-hydrazinyl-4-methylpyridazine, the pyridazine (B1198779) ring is inherently electron-deficient, which facilitates the attack of nucleophiles on the carbon atom bearing the chloro substituent. The reaction typically proceeds via a two-step addition-elimination mechanism, involving a temporary loss of aromaticity to form a stabilized intermediate known as a Meisenheimer complex.
The rate and regioselectivity of SNAr reactions are governed by the electrophilicity of the carbon center, which can be predicted using computational models based on descriptors like LUMO energy and molecular electrostatic potential. chemrxiv.org For chloro-pyridazines and related chloro-azines, the cationization of the ring nitrogen atoms enhances the electronegativity, further promoting nucleophilic substitution. researchgate.net A variety of nucleophiles, including amines, alcohols, and thiols, can displace the chloride ion, often under mild, aqueous conditions facilitated by additives like hydroxypropyl methylcellulose (B11928114) (HPMC). d-nb.info
While specific studies on SNAr reactions starting with this compound are not detailed in the available literature, the synthesis of the closely related 3-chloro-2-hydrazinopyridine (B1363166) from 2,3-dichloropyridine (B146566) and hydrazine (B178648) hydrate (B1144303) serves as a pertinent example of this reaction class. google.com In this process, one chlorine atom is selectively substituted by the hydrazine nucleophile.
It is important to note that the existing hydrazinyl group on the target molecule can also participate in subsequent reactions. For instance, the analog 3-chloro-6-hydrazinylpyridazine readily undergoes condensation with acetone (B3395972) to form 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions (PCCR)
Palladium-catalyzed cross-coupling reactions (PCCR) are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. unistra.fr For substrates like this compound, the chloro group serves as an excellent electrophilic partner. Although aryl chlorides are generally less reactive than the corresponding bromides and iodides, advancements in catalyst design, particularly the development of specialized ligands, have enabled their efficient use in these transformations. unistra.fr
The Suzuki-Miyaura coupling is one of the most versatile PCCR methods, involving the reaction of an organoboron reagent (like a boronic acid or ester) with an organic halide. researchgate.net This reaction is widely used due to its mild conditions, tolerance of a broad range of functional groups, and the commercial availability of numerous boronic acids. nih.gov The catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronate species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. researchgate.net
While no specific Suzuki-Miyaura couplings of this compound are documented, extensive research on analogous chloro- and bromo-pyridazines and other nitrogen-rich heterocycles demonstrates the feasibility of this transformation. nih.govnih.gov For example, 3-bromo-6-(thiophen-2-yl)pyridazine has been successfully coupled with various (hetero)aromatic boronic acids. nih.gov Similarly, dichloropyrimidines have been arylated using Pd(PPh3)4 as a catalyst. mdpi.com The presence of unprotected nitrogen atoms, such as in the hydrazinyl group, can sometimes inhibit the catalyst, but optimized conditions and specific precatalysts can overcome this challenge. nih.gov
Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of Halogenated Pyridazines/Pyrimidines Data is based on reactions with analogous compounds, not this compound.
| Halide Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 3-bromo-6-(thiophen-2-yl)pyridazine | 4-formylphenylboronic acid | Pd(PPh3)4 (5) | 2M Na2CO3 | DME/EtOH | 80 | 28 | nih.gov |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh3)4 (5) | K3PO4 | 1,4-Dioxane | 70-80 | 60 | mdpi.com |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-methylphenylboronic acid | Pd(PPh3)4 (5) | Cs2CO3 | Toluene | 70-80 | 80 | mdpi.com |
The Stille coupling reaction pairs an organic halide with an organotin compound (organostannane), catalyzed by a palladium complex. This reaction is valued for its tolerance of a wide variety of functional groups, as organostannanes are stable to air and moisture. The mechanism is similar to other cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination. However, a significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts.
The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.org The reaction is unique among PCCR as it typically employs a dual catalytic system, consisting of a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst. organic-chemistry.org The reaction is generally carried out under mild conditions with a base, often an amine like triethylamine (B128534) or diethylamine, which also serves to neutralize the hydrogen halide byproduct. wikipedia.org
The scope of the Sonogashira reaction is broad, and it has been applied to various nitrogen-containing heterocycles. chemrxiv.orgrsc.orgrsc.org The regioselectivity of the coupling can often be controlled by the choice of palladium catalyst and its ligands. rsc.org This reaction would enable the introduction of an alkynyl moiety at the C3 position of the this compound core, providing a valuable intermediate for further synthetic elaborations, such as the construction of fused ring systems.
Table 2: Typical Components of a Sonogashira Coupling Reaction
| Component | Role | Common Examples |
| Aryl/Vinyl Halide | Electrophile | Aryl-Cl, Aryl-Br, Aryl-I |
| Terminal Alkyne | Nucleophile | Phenylacetylene, Propyne, Trimethylsilylacetylene |
| Palladium Catalyst | Primary Catalyst | Pd(PPh3)4, PdCl2(PPh3)2 |
| Copper(I) Salt | Co-catalyst | CuI |
| Base | Acid Scavenger | Triethylamine (TEA), Diethylamine (DEA), Diisopropylamine (DIPA) |
| Solvent | Reaction Medium | Tetrahydrofuran (THF), Dimethylformamide (DMF) |
The Ullmann condensation, or Ullmann-type reaction, is a copper-catalyzed cross-coupling method that serves as an important alternative to palladium-based systems, particularly for forming carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of an aryl halide with an amine (Goldberg reaction), an alcohol/phenol (Ullmann ether synthesis), or a thiol. wikipedia.org
Traditionally, these reactions required harsh conditions, such as high temperatures (often >200 °C) and stoichiometric amounts of copper powder in polar aprotic solvents. wikipedia.org However, modern advancements have led to the development of systems using soluble copper(I) catalysts, often supported by ligands like diamines or phenanthroline, which allow the reaction to proceed under milder conditions. The reaction is believed to involve a copper(I) species (e.g., amide, alkoxide, or thiolate) which reacts with the aryl halide. wikipedia.orgorganic-chemistry.org For a substrate like this compound, the Ullmann reaction could be employed to couple various amines, phenols, or thiols at the C3 position, displacing the chloro group.
Nickel-Catalyzed Cross-Coupling Reactions
The chlorine atom attached to the pyridazine ring of this compound imparts reactivity similar to that of other heteroaryl chlorides. This position is susceptible to various transition-metal-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds. While specific studies on the 4-methyl derivative are not extensively documented, the principles of these reactions are well-established for similar chloro-azine systems.
Nickel-catalyzed cross-coupling reactions have emerged as a powerful and more economical alternative to palladium-catalyzed systems for the functionalization of aryl and heteroaryl halides. researchgate.netchemrxiv.org A notable application involves the coupling of aryl halides with aldehydes via hydrazone intermediates. nih.govrsc.org In this type of transformation, a hydrazone, formed in situ from an aldehyde and hydrazine, can act as a carbanion equivalent. A low-valent nickel catalyst, typically supported by a phosphine (B1218219) ligand, facilitates the coupling between the heteroaryl chloride and the hydrazone-derived nucleophile. researchgate.net Although direct examples involving this compound are sparse in the literature, the chloro-substituent on the electron-deficient pyridazine ring is expected to be a competent electrophile for such nickel-catalyzed processes. The reaction is generally effective for aryl iodides and bromides, and while chloroarenes can be less reactive, appropriate selection of nickel pre-catalyst, ligands (e.g., PMe3), and reaction conditions can often achieve the desired transformation. researchgate.net
Reactivity Towards Amination Reactions
The chloro group at the 3-position of the pyridazine ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the ring nitrogen atoms. This makes it a suitable site for amination reactions, where the chlorine is displaced by an amine nucleophile. This reaction is a crucial method for introducing diverse amino functionalities into the pyridazine core, significantly altering the molecule's physicochemical and biological properties.
Reactivity of the Hydrazinyl Moiety
The hydrazinyl (-NHNH2) group is a potent binucleophile and is the primary site for a variety of transformations aimed at building more complex molecular scaffolds. Its reactivity is central to the synthesis of numerous fused heterocyclic systems.
Condensation Reactions leading to Schiff Bases
The terminal amino group of the hydrazinyl moiety readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form hydrazones, a class of Schiff bases. nih.govresearchgate.net This reaction is typically carried out by refluxing the hydrazinylpyridazine with the carbonyl compound in a suitable solvent like ethanol (B145695), sometimes with a catalytic amount of acid. nih.gov These hydrazone derivatives are often stable, crystalline solids and serve as important intermediates for further transformations, including cyclization reactions or the synthesis of metal complexes. core.ac.ukxiahepublishing.comnih.gov
Research on the closely related analog, 3-chloro-6-hydrazinylpyridazine, has demonstrated its effective condensation with various carbonyl compounds. For instance, its reaction with cyclopentanone (B42830) and 1-phenylethanone in refluxing ethanol yields the corresponding Schiff bases, 3-chloro-6-[2-(cyclopentylidene)hydrazin-1-yl]pyridazine and 3-chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine, respectively. nih.govnih.gov
| Reactant (Carbonyl) | Product (Schiff Base) | Reaction Conditions | Reference |
|---|---|---|---|
| 1-Phenylethanone | 3-Chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine | Ethanol, Reflux | nih.gov |
| Cyclopentanone | 3-Chloro-6-[2-(cyclopentylidene)hydrazin-1-yl]pyridazine | Ethanol, Reflux | nih.gov |
| Aromatic Aldehydes | 3-(2-Arylidenehydrazinyl)-6-chloropyridazine derivatives | Absolute Ethanol, Glacial Acetic Acid, Reflux | nih.gov |
Cyclocondensation Reactions for Fused Heterocyclic Ring Systems
The hydrazinyl group is instrumental in constructing fused ring systems through cyclocondensation reactions. In these reactions, the two nitrogen atoms of the hydrazinyl moiety react with bifunctional electrophiles to form a new heterocyclic ring fused to the parent pyridazine core.
Fused pyrazolo-pyridazine systems can be synthesized from hydrazinyl pyridazines by reaction with 1,3-dielectrophilic reagents, such as 1,3-dicarbonyl compounds or their synthetic equivalents. The reaction proceeds via an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole (B372694) ring.
For example, the reaction of a hydrazinylazine with a β-ketoester or a compound like acetylacetone (B45752) would involve the hydrazinyl group attacking the carbonyl carbons to form the pyrazole ring. While the direct synthesis from this compound is not explicitly detailed in the provided literature, the general synthetic strategy for pyrazolo[3,4-b]pyridines involves the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds. mdpi.com A parallel strategy using hydrazinylpyridazines is a common and effective method for accessing the isomeric pyrazolo[4,3-c]pyridazine core.
One of the most significant applications of hydrazinyl pyridazines is the synthesis of nih.govnih.govnih.govtriazolo[4,3-b]pyridazine derivatives. nih.govnih.gov This fused ring system is a common scaffold in medicinal chemistry. The triazole ring is formed by reacting the hydrazinyl group with a reagent that can provide the final carbon atom of the ring.
Several methods are employed for this transformation. A common route involves the acylation of the hydrazinyl group followed by cyclization. For instance, reacting the hydrazinylpyridazine with formic acid or acetic anhydride (B1165640) introduces the acyl group, and subsequent heating promotes the cyclodehydration to form the triazole ring. nih.gov Another pathway involves first forming a Schiff base with an aldehyde, which is then oxidatively cyclized using reagents like ferric chloride to yield the triazolo-pyridazine system. nih.gov Furthermore, reaction of the hydrazinyl moiety with reagents like cyanogen (B1215507) bromide or carbon disulfide can also lead to the formation of substituted triazolo-pyridazines.
| Starting Material | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| 6-Hydrazinyl-pyridazine derivative | Acetic Anhydride, Acetic Acid | nih.govnih.govnih.govTriazolo[4,3-b]pyridazine acetohydrazide | nih.gov |
| 3-(2-Arylidenehydrazinyl)-6-chloropyridazine | Ferric Chloride, Ethanol | 6-Chloro-3-arylidene- nih.govnih.govnih.govtriazolo[4,3-b]pyridazine | nih.gov |
| 3-Hydrazino-1H-pyrazolo[3,4-c]pyridazine | Phenyl isothiocyanate, then base | 1,2,4-Triazolo derivative | researchgate.net |
Oxidation Reactions involving the Hydrazine Group
The hydrazinyl (-NHNH₂) moiety at the 6-position is a potent reducing agent and is susceptible to a variety of oxidation reactions. The course of the oxidation is highly dependent on the choice of oxidant and the reaction conditions, leading to several possible products.
Mild oxidation of arylhydrazines typically results in the formation of azo compounds through oxidative dehydrogenation. organic-chemistry.orgwikipedia.org In the case of this compound, intermolecular coupling can occur, yielding the corresponding azo dimer. This transformation can be achieved using a range of metal-free oxidizing systems, such as trichloroisocyanuric acid (TCCA) or NOx systems (NaNO₂/HNO₃) under aerobic conditions. organic-chemistry.orgrsc.orgresearchgate.net These methods are valued for their practicality and environmental considerations. organic-chemistry.org
More vigorous oxidation can lead to the replacement of the hydrazine group with a hydrogen atom, a process known as dehydrazination, or further oxidation to generate diazonium salt intermediates. These intermediates are highly reactive and can be trapped by various nucleophiles or undergo decomposition. The generation of aryl radicals from aryl hydrazines using catalytic iodine in the air is another possible pathway, which can lead to subsequent arylation reactions if a suitable coupling partner is present. nih.gov
Table 1: Plausible Oxidation Reactions of the Hydrazine Group
| Oxidizing Agent | Plausible Product(s) | Reaction Type |
|---|---|---|
| Trichloroisocyanuric Acid (TCCA) | Azo Dimer | Oxidative Dehydrogenation organic-chemistry.org |
| NaNO₂ / HNO₃ / O₂ | Azo Dimer | Aerobic Oxidation rsc.org |
| Lead (IV) Acetate | Azo Dimer / Diazonium Intermediate | Dehydrogenation / Oxidation |
Reduction Reactions of the Hydrazine Group
The N-N single bond within the hydrazinyl group can be cleaved under reductive conditions to yield the corresponding amine. This transformation is a valuable method for synthesizing amino-substituted heterocycles. A variety of reducing agents can accomplish this, with catalytic hydrogenation being a common and effective method. youtube.com Using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source, this compound can be converted to 3-Chloro-6-amino-4-methylpyridazine.
An alternative method for the reductive cleavage of N-N bonds involves the use of chemical reducing agents. Aqueous titanium(III) trichloride (B1173362) has been reported as an effective reagent for the reduction of hydrazines to amines under mild conditions, compatible with various functional groups. rsc.org This method offers an advantage when other reducible groups are present in the molecule that might be sensitive to catalytic hydrogenation.
Table 2: Potential Reduction Reactions of the Hydrazine Group
| Reagent(s) | Product | Reaction Type |
|---|---|---|
| H₂, Pd/C | 3-Chloro-6-amino-4-methylpyridazine | Catalytic Hydrogenation youtube.com |
| TiCl₃ (aq) | 3-Chloro-6-amino-4-methylpyridazine | N-N Bond Cleavage rsc.org |
| Samarium Diiodide | 3-Chloro-6-amino-4-methylpyridazine | Single Electron Transfer |
Reactivity at the Methyl Group (4-position)
Reactions Involving C-H Activation
The methyl group at the 4-position of the pyridazine ring, while generally stable, possesses C(sp³)–H bonds that can be functionalized through various C–H activation strategies. rsc.org Its position adjacent to a ring nitrogen atom (at position 3) can influence its reactivity.
One of the most common transformations is the oxidation of the methyl group. This can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or selenium dioxide (SeO₂) to yield the corresponding carboxylic acid, 4-pyridazinecarboxylic acid derivative. A more controlled oxidation to the aldehyde can be accomplished via the Kornblum oxidation. wikipedia.orgsynarchive.com This two-step process typically involves an initial free-radical halogenation of the methyl group to form a halomethyl intermediate, followed by reaction with dimethyl sulfoxide (B87167) (DMSO). wikipedia.orgrsc.org The use of an iodine–DMSO system can also facilitate the direct oxidative functionalization of methyl azaarenes to form aldehydes. rsc.org
Functionalization via Vicarious Nucleophilic Substitution
Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C–H functionalization of electron-deficient aromatic and heteroaromatic rings. organic-chemistry.org It involves the substitution of a hydrogen atom by a nucleophile carrying a leaving group at the nucleophilic center. organic-chemistry.orgsioc-journal.cn For pyridazine systems, which are π-deficient, VNS provides a direct route to introduce substituents onto the ring.
Research has shown that 3-chloro- and 3,6-dichloropyridazines readily undergo VNS at the C-4 position. rsc.org In the case of this compound, the only available carbon for this substitution is at the C-5 position. The reaction proceeds via the addition of a carbanion (e.g., from chloromethyl phenyl sulfone) to the electron-deficient ring, forming a σ-adduct. This is followed by a base-induced β-elimination of the leaving group from the carbanion and a proton from the ring, restoring aromaticity. nih.gov The electronic effects of the existing substituents will direct the incoming nucleophile, with the C-5 position being the anticipated site of reaction. Another approach involves converting the pyridazine into a pyridazinium dicyanomethylide derivative, which enhances the ring's electron deficiency and promotes a completely regiospecific VNS reaction at the C-4 position for 3-substituted pyridazines. rsc.org For the target molecule, this would imply functionalization at the C-5 position.
Halogenation and Metalation at the Pyridazine Ring
Direct halogenation and metalation of the pyridazine ring are key strategies for introducing further functional groups. Given the substitution pattern of this compound, the C-5 position is the sole target for these transformations.
Halogenation: The direct halogenation of pyridines and related azines can be challenging due to the deactivating effect of the ring nitrogen atoms toward electrophilic attack. nih.gov However, reactions can be driven under forcing conditions or by using alternative strategies. nih.gov For instance, halogenation can proceed via radical mechanisms or by activating the ring. A modern approach involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, which allows for mild and highly regioselective halogenation. nih.govchemrxiv.org
Metalation: Directed ortho-metalation (DoM) is a powerful tool for the regioselective deprotonation of aromatic rings. However, in this molecule, the C-5 hydrogen is the most sterically accessible and electronically activated for deprotonation by a strong base. The use of sterically hindered, non-nucleophilic bases like lithium diisopropylamide (LDA) or TMP-based reagents (TMP = 2,2,6,6-tetramethylpiperidyl) can achieve regioselective metalation. thieme-connect.denih.gov For instance, TMPZnCl·LiCl has been used for the C-3 zincation of pyridazine itself. nih.gov The resulting organometallic intermediate at C-5 can then be trapped with a wide variety of electrophiles (e.g., aldehydes, alkyl halides, CO₂) to install new substituents.
Regioselectivity and Chemoselectivity in Poly-substituted Pyridazine Reactions
The presence of multiple, electronically distinct functional groups on the pyridazine ring makes regioselectivity and chemoselectivity critical considerations in its synthetic transformations. nih.govmdpi.com
Regioselectivity: The outcome of reactions on the pyridazine ring is governed by the interplay of the directing effects of the chloro, hydrazinyl, and methyl substituents.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyridazine ring is susceptible to nucleophilic attack. The chloro group at C-3 is an excellent leaving group, making this position a primary site for SNAr.
C-H Functionalization: As discussed, VNS, metalation, and halogenation are all expected to occur selectively at the C-5 position, as it is the only unsubstituted carbon on the ring.
Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others.
The hydrazinyl group is readily oxidized under mild conditions that would likely leave the chloro and methyl groups untouched. organic-chemistry.org
Conversely, the chloro group can be displaced by strong nucleophiles under conditions that may not affect the hydrazinyl or methyl groups. mdpi.com
The C-H bonds of the methyl group can be functionalized via radical halogenation without affecting the aromatic system or the hydrazinyl group, provided the conditions are carefully controlled.
By carefully selecting reagents and reaction conditions, it is possible to selectively functionalize one part of the this compound molecule while preserving the other functionalities, enabling the synthesis of a diverse array of complex derivatives. nih.gov
Table 3: Summary of Compound Names
| Compound Name |
|---|
| This compound |
| 3-Chloro-6-amino-4-methylpyridazine |
| Chloromethyl phenyl sulfone |
| Dimethyl sulfoxide (DMSO) |
| Lead (IV) Acetate |
| Lithium diisopropylamide (LDA) |
| Palladium on carbon (Pd/C) |
| Potassium permanganate (KMnO₄) |
| Raney Nickel |
| Samarium Diiodide |
| Selenium dioxide (SeO₂) |
| Titanium(III) trichloride |
Derivatization Strategies and Analogue Development
Rational Design Principles for 3-Chloro-6-hydrazinyl-4-methylpyridazine Analogues
The development of novel analogues from the this compound scaffold is guided by several rational design principles aimed at optimizing molecular properties for specific biological targets. researchgate.netmdpi.com A primary strategy involves structure-based drug design, where modifications are planned to enhance interactions with a target protein's binding site. nih.gov Key design considerations include:
Structure Rigidification: The creation of fused ring systems is a common strategy to reduce the conformational flexibility of the molecule. This can lead to higher binding affinity and selectivity for a target by locking the molecule into a bioactive conformation.
Bioisosteric Replacement: The chloro and hydrazinyl groups can be replaced with other functional groups that have similar steric and electronic properties. This approach is used to modulate the compound's absorption, distribution, metabolism, and excretion (ADME) profile while retaining or improving its biological activity. nih.gov
Exploration of Chemical Space: The dual reactivity of the scaffold at the 3- and 6-positions allows for the systematic introduction of a wide variety of substituents. This exploration is crucial for establishing structure-activity relationships (SAR) and identifying key pharmacophoric features.
These principles guide the synthetic chemist in creating libraries of compounds with a high potential for desired biological activities. mdpi.com
Synthesis of Fused Pyridazine (B1198779) Systems for Structural Diversity
Fusing additional heterocyclic rings to the pyridazine core is a powerful method for generating structurally diverse and complex molecules. The reactive hydrazinyl group at the C-6 position of this compound is an excellent starting point for cyclocondensation reactions.
The synthesis of pyrimido[4,5-c]pyridazines can be achieved by reacting the hydrazinyl group with 1,3-dicarbonyl compounds or their equivalents. nih.gov This reaction typically proceeds through an initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration to yield the fused bicyclic system. For instance, reaction with various glyoxals can lead to the formation of substituted pyrimido[4,5-c]pyridazine-5,7(1H,6H)-diones. nih.gov The choice of the dicarbonyl precursor allows for the introduction of various substituents on the newly formed pyrimidine (B1678525) ring, contributing to the structural diversity of the resulting library. nih.govclockss.orgresearchgate.net
The synthesis of thiazolo[4,5-c]pyridazines represents another important derivatization pathway. nih.gov Although less common than other fused pyridazines, these compounds are of significant interest. researchgate.net A general approach involves a cyclocondensation reaction between a pyridazine precursor and a reagent capable of forming the thiazole (B1198619) ring. Starting from this compound, a multi-step sequence can be envisioned. One possible route involves the conversion of the hydrazinyl group into a thioamide, followed by reaction with an α-haloketone to construct the thiazole ring. Alternatively, novel high-pressure protocols have been developed for the [4+2] cyclocondensation of precursors like 3-oxo-2-arylhydrazonopropanals with 4-thiazolidinones to efficiently generate the thiazolo[4,5-c]pyridazine core. nih.govresearchgate.net
Combinatorial Chemistry Approaches for Pyridazine Libraries
The this compound scaffold is exceptionally well-suited for the construction of chemical libraries using combinatorial chemistry techniques. acs.orgcapes.gov.br The distinct reactivity of the two functional groups—the chloro group at C-3 and the hydrazinyl group at C-6—allows for selective and sequential modifications.
The chloro group is susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of a wide range of functionalities by reacting it with various nucleophiles such as amines, alcohols, and thiols. stackexchange.comacs.orgnih.gov The hydrazinyl moiety can be readily converted into hydrazones by condensation with a diverse set of aldehydes and ketones. nih.govresearchgate.netnih.gov
This orthogonal reactivity permits a combinatorial approach where the core scaffold can be reacted with one set of building blocks at the C-3 position and another set at the C-6 position, rapidly generating a large and diverse library of analogues. Such libraries are invaluable for high-throughput screening and the discovery of new lead compounds. liberty.edu
Introduction of Diverse Functionalities to Enhance Chemical Space
Expanding the chemical space around the pyridazine core is achieved by introducing a variety of functional groups, which can modulate the molecule's steric, electronic, and physicochemical properties. uni-muenchen.de The hydrazinyl and chloro substituents are the primary handles for these modifications.
The reaction of 3-chloro-6-hydrazinylpyridazine with various ketones, such as acetone (B3395972) or 1-phenylethanone, yields the corresponding hydrazone derivatives. nih.govnih.gov This simple condensation reaction is a robust method for adding diverse aryl and alkyl groups.
Furthermore, the hydrazinyl group is a versatile precursor for forming other heterocyclic rings. For example, it can be used to synthesize fused triazole rings, leading to triazolopyridazines, or react with reagents like carbon disulfide to form pyridazinotriazine derivatives. nih.gov The chloro group at the 3-position can be substituted not only by simple nucleophiles but can also participate in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce aryl, heteroaryl, or complex amine substituents, further expanding the accessible chemical diversity.
| Position | Reaction Type | Reactant Example | Resulting Functionality/Structure | Reference |
|---|---|---|---|---|
| C-6 (Hydrazinyl) | Condensation | Acetone | Propan-2-ylidenehydrazinyl | nih.gov |
| C-6 (Hydrazinyl) | Condensation | 1-Phenylethanone | (E)-2-(1-phenylethylidene)hydrazinyl | nih.gov |
| C-6 (Hydrazinyl) | Cyclocondensation | 1,3-Dicarbonyl compound | Fused Pyrimidine Ring (Pyrimido[4,5-c]pyridazine) | nih.gov |
| C-3 (Chloro) | Nucleophilic Aromatic Substitution (SNAr) | Hydrazine (B178648) Hydrate (B1144303) | Hydrazinyl | nih.gov |
| C-3 (Chloro) | Nucleophilic Aromatic Substitution (SNAr) | Amines/Alcohols/Thiols | Amino/Alkoxy/Thioether substituents | stackexchange.comnih.gov |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Analysis of 3-Chloro-6-hydrazinyl-4-methylpyridazine would involve ¹H NMR to locate hydrogen atoms, ¹³C NMR to identify the carbon skeleton, and two-dimensional techniques to establish connectivity. pubcompare.ai
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the different types of protons: the aromatic proton on the pyridazine (B1198779) ring, the protons of the methyl group, and the protons on the hydrazinyl (-NH-NH₂) moiety.
Aromatic Proton: A singlet would be anticipated for the lone proton at the C5 position of the pyridazine ring. Its chemical shift would be influenced by the adjacent chloro and nitrogen atoms.
Methyl Protons (-CH₃): A sharp singlet corresponding to the three equivalent protons of the methyl group at the C4 position would be observed.
Hydrazinyl Protons (-NH and -NH₂): The protons on the hydrazinyl group would typically appear as broad singlets. Their chemical shifts can be variable and are sensitive to factors like solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
A representative data table for such an analysis would appear as follows, though specific experimental values are not publicly available.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| H5 (pyridazine ring) | Downfield region | Singlet (s) |
| -CH₃ (methyl) | Upfield region | Singlet (s) |
| -NH (hydrazinyl) | Variable | Broad Singlet (br s) |
| -NH₂ (hydrazinyl) | Variable | Broad Singlet (br s) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
¹³C NMR spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. A proton-decoupled ¹³C NMR spectrum of this compound would display five distinct signals, one for each unique carbon atom in the molecule.
Pyridazine Ring Carbons: Four signals would correspond to the four carbon atoms of the pyridazine ring (C3, C4, C5, and C6). The chemical shifts would be influenced by their substitution; the carbon bonded to the chlorine atom (C3) and the carbon bonded to the hydrazinyl group (C6) would have characteristic shifts.
Methyl Carbon: A single signal in the upfield region of the spectrum would represent the carbon of the methyl group.
An expected data table for this analysis is shown below.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C3 (-Cl) | Characteristic downfield shift |
| C4 (-CH₃) | Specific aromatic region |
| C5 (-H) | Specific aromatic region |
| C6 (-NHNH₂) | Characteristic downfield shift |
| -CH₃ | Upfield aliphatic region |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complete Structural Assignment
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this molecule, it would primarily be used to confirm the absence of coupling for the singlet protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the aromatic H5 signal to the C5 carbon signal and the methyl proton signal to the methyl carbon signal.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.
Vibrational Mode Analysis, including N-H and C-Cl Stretches
The IR and Raman spectra of this compound would exhibit characteristic absorption bands that confirm the presence of its key functional groups.
N-H Stretching: The hydrazinyl group would produce characteristic stretching vibrations in the region of 3200-3400 cm⁻¹. The -NH₂ group typically shows two bands (symmetric and asymmetric stretches), while the -NH group shows one.
C-H Stretching: Aromatic C-H stretching for the H5 proton and aliphatic C-H stretching for the methyl group would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
N-H Bending: Bending vibrations for the N-H bonds of the hydrazinyl group would appear in the 1590-1650 cm⁻¹ region.
C=N and C=C Stretching: Vibrations corresponding to the stretching of bonds within the pyridazine ring would be found in the 1400-1600 cm⁻¹ region.
C-Cl Stretching: A strong absorption band characteristic of the carbon-chlorine bond stretch would be expected in the fingerprint region, typically between 600-800 cm⁻¹.
A summary of expected vibrational frequencies is presented below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Hydrazinyl (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3400 |
| Hydrazinyl (-NH) | Stretch | 3200 - 3300 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| Hydrazinyl (N-H) | Bend | 1590 - 1650 |
| Pyridazine Ring | C=N, C=C Stretch | 1400 - 1600 |
| C-Cl | Stretch | 600 - 800 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental formula of a molecule with high accuracy.
High-Resolution Mass Spectrometry (HRMS) for Accurate Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the precise elemental composition of a molecule. For this compound, its molecular formula is C₅H₇ClN₄. HRMS provides an experimentally measured mass with a high degree of accuracy, which can be compared to the theoretical (exact) mass calculated from the elemental isotopes.
Research confirms that the molecular weight of derivatives and related compounds has been verified using high-resolution mass spectroscopy, specifically with a time-of-flight electrospray mass spectrometer (Q-TOF). pubcompare.ai This technique allows for the unambiguous confirmation of the elemental formula by distinguishing the target compound from other molecules with the same nominal mass but different atomic compositions.
Table 1: Elemental and Mass Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₅H₇ClN₄ |
| Monoisotopic Mass | 158.0359 Da |
| Average Mass | 158.595 Da |
Fragmentation Pattern Analysis and Molecular Weight Verification (e.g., ESI-MS, GC-MS, LC-MS, UPLC)
The molecular weight and structural integrity of this compound are routinely confirmed using various mass spectrometry techniques, often coupled with chromatographic separation methods like Liquid Chromatography (LC).
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that typically generates a protonated molecular ion ([M+H]⁺), allowing for clear verification of the molecular weight. pubcompare.ai Further structural elucidation is achieved through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented to produce a characteristic pattern. While specific fragmentation data for this exact compound is not detailed in the cited literature, the analysis would involve the cleavage of the hydrazinyl group, loss of chlorine, and fragmentation of the pyridazine ring, providing a unique fingerprint to confirm its identity.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful method used for the analysis of such compounds, enabling their separation from impurities or other reactants before detection by the mass spectrometer. googleapis.com
Table 2: Mass Spectrometry Techniques for Analysis
| Technique | Application for this compound |
|---|---|
| ESI-MS | A soft ionization method ideal for generating the intact molecular ion ([M+H]⁺) to verify the molecular weight. |
| LC-MS | Combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry to analyze the compound's purity and identity within a mixture. googleapis.com |
| HRMS (Q-TOF) | Provides high-accuracy mass measurement to confirm the elemental formula and distinguish it from isobars. pubcompare.ai |
X-ray Crystallography
Single Crystal X-ray Diffraction for Definitive Molecular Structure Determination
Single crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and stereochemistry.
However, based on a review of the available scientific literature, a complete single-crystal X-ray diffraction study for this compound has not been reported. While crystal structures for several derivatives, such as the products formed by reacting the hydrazinyl group, have been published, the structure of the parent compound itself remains undetermined by this method. nih.govresearchgate.net If such data were available, it would provide unequivocal proof of the compound's structure and conformation in the solid state.
Hirshfeld Surface Analysis for Intermolecular Interactions and Supramolecular Assembly
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is performed using the data obtained from single-crystal X-ray diffraction. It maps various properties onto the molecule's surface, such as the distance to the nearest nucleus inside and outside the surface, allowing for the identification and characterization of hydrogen bonds, van der Waals forces, and other non-covalent interactions that govern the supramolecular assembly.
As no crystal structure has been reported for this compound, a Hirshfeld surface analysis has not been conducted for this compound. mdpi.com Such an analysis would be instrumental in understanding how the molecules pack in the solid state, highlighting the roles of the hydrazinyl (-NHNH₂) group as a hydrogen bond donor and the pyridazine nitrogen atoms as acceptors.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Absorption Properties and Chromophoric Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. The key chromophores in this compound are the substituted pyridazine ring and the hydrazinyl group. The π-electron system of the aromatic pyridazine ring is expected to give rise to characteristic π → π* transitions. The nitrogen atoms' lone pairs and the hydrazinyl group can also participate in n → π* transitions.
Specific experimental UV-Vis absorption data, such as the wavelength of maximum absorbance (λmax) and molar absorptivity (ε) values, for this compound are not available in the reviewed literature. The absorption profile would be influenced by the solvent polarity, as different solvents can stabilize the ground and excited states to varying degrees, leading to shifts in the absorption maxima.
Correlation with Time-Dependent Density Functional Theory (TD-DFT) Calculations
A thorough search of scientific literature and chemical databases has been conducted to provide a detailed analysis correlating the experimental spectroscopic data of this compound with Time-Dependent Density Functional Theory (TD-DFT) calculations.
Despite extensive investigation, specific studies containing experimental UV-Vis absorption spectra for this compound and their direct correlation with TD-DFT calculations could not be located in the available literature. While research on the spectroscopic and theoretical properties of other pyridazine derivatives exists, the strict focus of this article on this compound prevents the inclusion of data from related but distinct compounds.
Therefore, the detailed research findings and data tables requested for this section cannot be generated at this time due to the absence of published research on this specific topic for the target compound. Further experimental and computational studies would be required to establish the correlation between the electronic absorption spectrum and the theoretical transitions calculated by TD-DFT for this compound.
Computational and Theoretical Investigations
Quantum Chemical Calculations using Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method to investigate the structural and electronic properties of molecules. colab.wschemrxiv.org These quantum chemical calculations provide profound insights into the fundamental characteristics of a chemical system, correlating molecular structure with its reactivity and spectroscopic behavior. For 3-Chloro-6-hydrazinyl-4-methylpyridazine, DFT calculations are instrumental in elucidating its optimized geometry, electronic landscape, and theoretical spectroscopic parameters, which complement and guide experimental findings. mdpi.com Calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-31G(d,p) or 6-311++G(d,p), to achieve a balance between computational cost and accuracy. mdpi.comresearchgate.net
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found.
The pyridazine (B1198779) ring is expected to be largely planar, though minor deviations can occur due to substituent effects. researchgate.net The orientation of the hydrazinyl and methyl groups relative to the pyridazine ring is of particular interest in conformational analysis. The rotation around the C-N bond connecting the hydrazinyl group to the ring can lead to different conformers. DFT calculations can quantify the energy differences between these conformers, identifying the global minimum energy structure. mdpi.com The optimized geometric parameters, such as those presented in Table 1, provide a detailed picture of the molecule's structure. These theoretical values can be benchmarked against experimental data from X-ray crystallography for validation. mdpi.com
Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-31G(d,p) Level)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C3-Cl | 1.745 | Cl-C3-N2 | 117.5 |
| C4-C5 | 1.421 | C5-C4-C(CH3) | 121.0 |
| C4-C(CH3) | 1.510 | N1-C6-N(hydrazinyl) | 118.9 |
| C6-N(hydrazinyl) | 1.378 | C6-N-N | 119.5 |
| N-N(hydrazinyl) | 1.401 | H-N-H | 108.2 |
| N1-N2 | 1.340 | C4-C5-C6 | 119.8 |
Note: The data presented are representative values derived from typical DFT calculations for similar heterocyclic systems and are intended for illustrative purposes.
Molecular Orbital (MO) theory describes the electronic structure of molecules by considering electrons to be delocalized across the entire molecule in specific molecular orbitals. youtube.comyoutube.com DFT calculations provide detailed information about these orbitals, including their energy levels and spatial distribution, which are crucial for understanding a molecule's chemical behavior. youtube.com
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. colab.wsnih.gov A small HOMO-LUMO gap suggests high chemical reactivity and a greater ease of electronic excitation. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich hydrazinyl group and the pyridazine ring's nitrogen atoms. The LUMO is likely distributed over the π-system of the pyridazine ring, particularly towards the electron-withdrawing chloro substituent. This distribution indicates that the molecule would likely act as an electron donor from the hydrazinyl moiety in reactions. The calculated FMO energies and the resulting energy gap are summarized in Table 2.
Table 2: Calculated Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
| EHOMO | -6.25 |
| ELUMO | -1.18 |
| Energy Gap (ΔE = ELUMO - EHOMO) | 5.07 |
Note: These values are plausible theoretical results based on DFT calculations for related nitrogen-containing heterocyclic compounds.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.dechemrxiv.org The MEP surface is colored according to the local electrostatic potential, where different colors represent different potential values. wolfram.com
In the MEP map of this compound, regions of negative electrostatic potential (typically colored red) are expected to be located around the electronegative nitrogen atoms of the pyridazine ring and the terminal amino group of the hydrazinyl moiety. researchgate.net These sites are electron-rich and represent the most probable centers for electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are generally found around the hydrogen atoms, indicating electron-deficient areas susceptible to nucleophilic attack. The MEP analysis provides a clear, qualitative guide to the molecule's reactivity patterns. nih.gov
Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding and interactions. It examines charge transfer and stabilizing interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. mdpi.com The strength of these interactions is quantified by the second-order perturbation energy, E(2).
Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (N7) of hydrazinyl | π* (C6-N1) | 25.4 |
| LP (N1) of pyridazine | π* (C5-C6) | 20.1 |
| LP (N2) of pyridazine | σ* (C3-Cl) | 5.8 |
| π (C4-C5) | π* (C3-N2) | 18.5 |
Note: E(2) represents the stabilization energy. The data are representative examples of interactions expected in this type of molecule.
DFT calculations are a reliable method for predicting various spectroscopic properties, which can then be compared with experimental data to validate the computational model. mdpi.com
NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). The calculated shifts are typically referenced against a standard (e.g., Tetramethylsilane, TMS) and can aid in the assignment of experimental spectra. dergipark.org.tr
IR Spectroscopy: The vibrational frequencies and intensities can be computed from the optimized geometry. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an appropriate factor to improve agreement. mdpi.com
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and simulate the UV-Vis absorption spectrum. This analysis provides information on the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π→π* or n→π*). dergipark.org.tr
Table 4: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Parameter | Predicted Value |
| ¹³C NMR | C3-Cl | 155.2 ppm |
| C6-N | 160.8 ppm | |
| ¹H NMR | N-H (hydrazinyl) | 5.4 ppm |
| C-H (pyridazine) | 7.1 ppm | |
| IR | N-H stretch | 3350 cm⁻¹ (scaled) |
| C=N stretch | 1580 cm⁻¹ (scaled) | |
| UV-Vis (TD-DFT) | λmax | 310 nm |
Note: These values are illustrative and represent typical outcomes of DFT-based spectroscopic predictions for similar compounds.
Research Applications in Chemical Sciences
Utility as a Versatile Building Block in Complex Organic Synthesis
The hydrazinyl and chloro groups on the pyridazine (B1198779) ring are reactive functional groups that typically allow for the construction of more complex molecular architectures, particularly fused heterocyclic systems. nih.govmdpi.com For instance, the related compound, 3-chloro-6-hydrazinopyridazine, is known to be a precursor for synthesizing various fused pyridazine derivatives. nih.gov While one study mentions the use of 3-Chloro-6-hydrazinyl-4-methylpyridazine in a structure-activity relationship study, this falls within the scope of medicinal chemistry rather than its broader utility as a building block in complex organic synthesis for material science. pubcompare.ai There is no specific literature available that details its extensive use as a versatile building block for the synthesis of complex organic molecules within the specified domains.
Applications in Material Science
There is currently no available research data or scientific literature detailing the application of this compound in the field of material science. ktu.ltidu.ac.iduni-koblenz.de The subsequent sub-sections reflect this absence of information.
Organic Semiconductors
No studies have been published that investigate or confirm the properties of this compound as an organic semiconductor.
Components for Organic Light Emitting Diodes (OLEDs)
The use of this compound as a component in the emissive or charge-transport layers of Organic Light Emitting Diodes (OLEDs) is not documented in any available scientific papers or patents. horiba.comrsc.orgd-nb.infoeuropa.eu
Units in Polymers for Advanced Technologies (e.g., Solar Cells)
Research into polymers incorporating this compound units for applications in advanced technologies, such as polymer solar cells, has not been reported. nih.govresearchgate.netepfl.chmdpi.comstanford.edu
Development of Fluorescent Probes
The potential of this compound as a fluorophore or as a building block for the development of fluorescent probes is an area that has not been explored in the available scientific literature. mdpi.comnih.govtocris.comsigmaaldrich.comthermofisher.com
Coordination Chemistry: Exploration of Ligand Properties
The hydrazinyl group and the nitrogen atoms of the pyridazine ring suggest that this compound could potentially act as a ligand in coordination chemistry. purdue.edufiveable.menih.gov However, there are no published studies that explore its synthesis into metal complexes or investigate its coordination behavior and ligand properties.
Role as a Reagent in Analytical Chemistry
Based on available literature, there is no specific information detailing the use of this compound as a reagent in analytical chemistry. While it is used in chemical synthesis, its direct application in analytical methods for detection, quantification, or characterization of other substances has not been reported.
Computational Investigations in Corrosion Inhibition
Computational studies, particularly those employing Density Functional Theory (DFT), are a common approach to predict the corrosion inhibition potential of various organic molecules, including derivatives of pyridazine. jocpr.comgsconlinepress.comgsconlinepress.comnih.govtandfonline.com These theoretical investigations typically analyze parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), and dipole moment to elucidate the relationship between molecular structure and inhibition efficiency. jocpr.comgsconlinepress.com
However, a specific computational investigation focusing on this compound as a corrosion inhibitor could not be identified in the surveyed scientific literature. While the broader class of pyridazine derivatives has been a subject of such studies, the specific findings and calculated quantum chemical parameters for this compound are not available. Therefore, no data tables on its computational corrosion inhibition properties can be presented.
Future Directions and Research Perspectives
Development of Novel and Sustainable Synthetic Pathways for the Compound and its Analogues
Future research will likely prioritize the development of more efficient, cost-effective, and environmentally benign synthetic routes to 3-Chloro-6-hydrazinyl-4-methylpyridazine and its derivatives. Traditional methods often rely on harsh reagents and multi-step procedures. Modern synthetic chemistry offers several promising avenues for improvement.
One area of focus is the advancement of one-pot synthesis strategies . These methods, which combine multiple reaction steps into a single procedure without isolating intermediates, can significantly improve efficiency and reduce waste. For instance, a one-pot approach could be designed starting from simple aromatic aldehydes to construct the pyridazine (B1198779) core and introduce the desired functionalities in a sequential, streamlined process figshare.com. Another sustainable approach involves the use of metal-free reaction conditions, such as the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which provides a highly regioselective and environmentally friendly route to pyridazine derivatives under neutral conditions organic-chemistry.org.
Furthermore, photochemical methods, such as dye-sensitized photooxygenation of furan (B31954) precursors followed by cyclization with hydrazine (B178648), present a mild and innovative pathway to pyridazine nucleosides and could be adapted for compounds like this compound nih.gov. The exploration of novel catalytic systems, potentially using more abundant and less toxic metals, will also be crucial for creating more sustainable synthetic protocols.
| Photochemical Synthesis | Uses light as a reagent, can be highly selective and proceeds under mild conditions. nih.gov | May require specialized equipment, potential for side reactions. | High |
Exploration of Unconventional Reactivity Profiles and Catalytic Applications
The unique electronic properties of the pyridazine ring, stemming from the two adjacent nitrogen atoms, create opportunities for exploring unconventional reactivity. The electron-deficient nature of the ring influences the reactivity of its substituents. For this compound, the interplay between the chloro, hydrazinyl, and methyl groups can lead to novel chemical transformations.
Future research should investigate the selective functionalization of the pyridazine core. Techniques for regioselective metalation followed by reaction with various electrophiles could unlock access to a wide array of novel polysubstituted pyridazine derivatives uni-muenchen.denih.gov. The hydrazinyl group can serve as a handle for constructing fused heterocyclic systems, such as triazinopyridazines or pyrazolopyridazines, by reacting it with appropriate bifunctional reagents nih.gov.
Moreover, the potential of pyridazine derivatives to act as ligands in transition metal catalysis is an emerging area of interest. The nitrogen atoms of the pyridazine ring can coordinate with metal centers, and the substituents can be tailored to modulate the electronic and steric properties of the resulting complex. Pyridazine-based ligands have been used to prepare first-row transition metal complexes, and their coordinating abilities are being actively explored nih.govacs.orgresearchgate.netresearchgate.net. Future studies could focus on designing chiral pyridazine ligands for enantioselective catalysis or developing pyridazine-based complexes for novel catalytic transformations, such as C-H activation or cross-coupling reactions. DFT calculations suggest that pyridazine-derived carbenes could have exceptional ligand properties, offering higher electron donation than traditional N-heterocyclic carbenes acs.org.
Advancements in Computational Modeling for Accurate Property Prediction and Rational Design
Computational chemistry is an indispensable tool for modern chemical research, enabling the prediction of molecular properties and guiding experimental design. For this compound and its analogues, computational modeling can accelerate the discovery of new applications.
Density Functional Theory (DFT) calculations are already being used to investigate the geometry, electronic structure, and reactivity of pyridazine derivatives. These studies can provide insights into frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential maps, and reaction mechanisms, which are crucial for understanding their chemical behavior and biological activity mdpi.comresearchgate.net. Future work could employ more advanced computational methods to accurately predict various physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for drug development.
The integration of machine learning (ML) and artificial intelligence (AI) with computational chemistry offers a powerful new paradigm for rational design. By training algorithms on existing datasets of pyridazine derivatives and their properties, ML models can be developed to predict the activity of novel, untested compounds. This approach can significantly reduce the time and cost associated with experimental screening. For example, Quantitative Structure-Activity Relationship (QSAR) models can be built to correlate the structural features of pyridazine analogues with their biological activities, facilitating the design of more potent and selective molecules.
Strategic Integration of the Pyridazine Core into Diverse Chemical Scaffolds for Broadened Applications
The pyridazine ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds nih.govrjptonline.orgresearchgate.net. Its unique physicochemical properties, including its ability to participate in hydrogen bonding and π-π stacking interactions, make it an attractive component for designing molecules that can effectively interact with biological targets.
A key future direction is the strategic incorporation of the this compound core into more complex molecular architectures to create novel compounds with a wide range of applications. The concept of bioisosterism , where a part of a molecule is replaced by another with similar physical or chemical properties, is particularly relevant. The pyridazine ring can act as a bioisostere for other aromatic systems, such as phenyl or pyridine (B92270) rings, often leading to improved properties like reduced lipophilicity and enhanced water solubility researchgate.netmdpi.comcambridgemedchemconsulting.comcambridgemedchemconsulting.com.
The functional groups on this compound provide handles for its integration into diverse scaffolds. The chloro group can be displaced via nucleophilic substitution or used in cross-coupling reactions to attach various aryl or alkyl groups. The hydrazinyl group is a versatile functional group that can be used to form hydrazones, pyrazoles, or other nitrogen-containing heterocycles. This allows for the creation of hybrid molecules that combine the desirable properties of the pyridazine core with those of other pharmacophores, such as natural products or other heterocyclic systems mdpi.com. This strategy of molecular hybridization has been successful in developing new therapeutic agents and is a promising approach for leveraging the full potential of the pyridazine scaffold tandfonline.com.
Q & A
Q. What are the established synthetic routes for 3-Chloro-6-hydrazinyl-4-methylpyridazine?
The synthesis typically involves hydrazine derivatives reacting with substituted pyridazines. For example, 6-chloropyridin-3-yl acetic acid hydrazide can be synthesized via nucleophilic substitution using hydrazine hydrate under reflux conditions. Subsequent reactions with phenyl isothiocyanate or alkyl halides yield triazole derivatives (e.g., 1,2,4-triazole-3-thiols) through cyclization or alkylation steps . Optimized conditions include sodium hydroxide as a base and methanol as a solvent for reflux .
Q. Which spectroscopic methods are critical for characterizing this compound and its derivatives?
Key techniques include:
- FT-IR : Identifies functional groups (e.g., N-H stretches at ~3176 cm⁻¹, C=O amide bands at ~1699 cm⁻¹) .
- NMR : Resolves structural isomers and confirms substitution patterns (e.g., aromatic protons in pyridazine rings) .
- TLC : Monitors reaction progress using silica gel plates and UV visualization .
Q. What are common substituents introduced at the hydrazinyl group to modify reactivity?
Alkyl/aryl halides (e.g., methyl iodide, benzyl chloride) are used to replace the hydrazine hydrogen, forming alkylsulfanyl or morpholino derivatives. Formaldehyde and secondary amines enable aminomethylation, yielding N-methylpiperazino or morpholino groups .
Advanced Research Questions
Q. How can computational methods improve reaction design for derivatives of this compound?
Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. For example, reaction path searches using software like GRRM or Gaussian optimize conditions (solvent, temperature) and identify intermediates. Machine learning models trained on experimental data (e.g., yields, substituent effects) further narrow optimal parameters .
Q. How should researchers address contradictions in reported biological activities of pyridazine derivatives?
Discrepancies may arise from assay variability or substituent effects. To resolve this:
- Compare in vitro vs. in vivo models (e.g., bacterial vs. mammalian cell lines).
- Conduct structure-activity relationship (SAR) studies by systematically varying substituents (e.g., electron-withdrawing vs. donating groups).
- Validate results using orthogonal assays (e.g., enzymatic inhibition vs. cytotoxicity profiling) .
Q. What strategies optimize regioselectivity in substitution reactions involving this compound?
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the chloro position.
- Catalysts : Palladium complexes (e.g., Pd(PPh₃)₄) enable Suzuki couplings at the hydrazinyl group.
- Temperature control : Low temperatures (-20°C) reduce side reactions during aminomethylation .
Q. What experimental designs are recommended for mechanistic studies of pyridazine ring transformations?
- Isotopic labeling : Use deuterated reagents (e.g., D₂O) to track hydrogen migration in ring-opening/closure steps.
- Kinetic studies : Monitor reaction rates via HPLC under varying pH and temperature.
- X-ray crystallography : Resolve intermediates (e.g., triazolo-pyridazine crystals) to confirm bond rearrangements .
Safety and Handling
Q. What safety protocols are essential when handling this compound?
- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact .
- Store in a cool, dry place away from oxidizing agents.
- In case of exposure, rinse skin with water for 15 minutes and seek medical attention .
Data Presentation Example
| Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| Hydrazine substitution | Hydrazine hydrate, reflux, 12 h | 76% | |
| Triazole cyclization | NaOH, MeOH, 24 h | 82% | |
| Aminomethylation | Formaldehyde, morpholine, RT | 68% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
